molecular formula C18H19N5O B12943771 N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide CAS No. 918662-98-3

N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide

Cat. No.: B12943771
CAS No.: 918662-98-3
M. Wt: 321.4 g/mol
InChI Key: ORVPYNKOKJOWKF-UHFFFAOYSA-N
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Description

N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of various substituted amines with methyl cyanoacetate without solvent at room temperature . Another approach involves the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain protein kinases makes it a valuable compound in the development of targeted cancer therapies .

Properties

CAS No.

918662-98-3

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[5-cyano-2-(cyclohexylamino)pyrimidin-4-yl]benzamide

InChI

InChI=1S/C18H19N5O/c19-11-14-12-20-18(21-15-9-5-2-6-10-15)23-16(14)22-17(24)13-7-3-1-4-8-13/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H2,20,21,22,23,24)

InChI Key

ORVPYNKOKJOWKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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